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This section provides a structured overview of the key toxicity and dosing data from the Phase I safety run-in

study.

Table 1: Toxicity Profile and Management of FOLFIRI plus Pimasertib

Aspect Details

Maximum Tolerated Dose
(MTD)

Pimasertib 45 mg per day on a 5-days-on/2-days-off schedule

combined with standard FOLFIRI [1].

Recommended Phase II
Dose

Pimasertib 45 mg per day (5-days-on/2-days-off) [1].

Most Common Treatment-
Emergent Adverse Events

Diarrhea, Nausea, Vomiting, Asthenia (weakness), Skin rash events

[1].

Dose-Limiting Toxicities
(DLTs)

Escalation beyond 45 mg was limited by toxicity; specific DLTs

included skin rash, acneiform dermatitis, ocular events, and stomatitis
(based on prior phase I trial data) [1].

Safety Conclusion At the MTD of 45 mg/day, the combination was adequately tolerated
with no new or unexpected safety concerns identified [1].
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Table 2: Antitumor Activity (Efficacy Analysis Group, n=15)

Best Overall Response Number of Patients

Partial Response (PR) 2 patients

Stable Disease (SD) 9 patients

Progressive Disease (PD) 3 patients

Not Evaluable (NE) 1 patient

The experimental protocol involved 28-day cycles. Patients received FOLFIRI (irinotecan 180 mg/m², folinic

acid 200 mg/m² or 400 mg/m², 5-FU 400 mg/m² bolus then 2400 mg/m² 46-h infusion) on days 1 and 15.

Pimasertib was administered orally on a schedule of 5 consecutive days followed by 2 days off (days 1–5,

8–12, 15–19, and 22–26 of each cycle) [1].

Scientific Rationale and Mechanism of Action

The combination therapy targets the Mitogen-Activated Protein Kinase (MAPK) pathway, which is

frequently dysregulated in cancers and has a central role in cell growth and survival. This is particularly

relevant for KRAS-mutated metastatic colorectal cancer (mCRC), where constitutive activation of KRAS

makes targeting downstream effectors like MEK a rational strategy [1]. Pimasertib is a highly selective, oral

inhibitor of MEK1/2 kinases in this pathway [1].

The following diagram illustrates this targeted signaling pathway and the combination therapy's mechanism.
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Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of pimasertib when combined with FOLFIRI for second-

line KRAS-mutant mCRC? A1: The recommended dose from the Phase I safety run-in is pimasertib 45

mg per day, administered on a 5-days-on/2-days-off schedule, combined with standard FOLFIRI on days 1

and 15 of a 28-day cycle [1].

Q2: What are the most common adverse events I should anticipate and monitor for in this

combination? A2: The most frequent treatment-emergent adverse events are diarrhea, nausea, vomiting,

asthenia (weakness), and skin/rash events [1]. Proactive management of these toxicities, especially

gastrointestinal and dermatological events, is crucial.

Q3: Why was a dose of 60 mg per day of pimasertib not recommended in this combination? A3: Dose

escalation to 60 mg was limited by toxicity. The Maximum Tolerated Dose (MTD) was determined to be

45 mg per day. Exceeding this dose led to an unacceptable rate of dose-limiting toxicities [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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